Lofemizole hydrochloride

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del hidrocloruro de lofemizol implica la reacción de precursores químicos específicos bajo condiciones controladas. La ruta sintética detallada y las condiciones de reacción son propietarias y, a menudo, varían según la pureza y el rendimiento deseados .

Métodos de Producción Industrial: La producción industrial del hidrocloruro de lofemizol generalmente implica síntesis química a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso puede incluir pasos como cristalización, filtración y secado para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El hidrocloruro de lofemizol experimenta diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos en el compuesto con otro átomo o grupo de átomos.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir oximas o hidrazonas, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Chemistry Applications

Reagent in Chemical Reactions

Lofemizole hydrochloride serves as a reagent in several chemical reactions, particularly in chromatographic studies. It is utilized to evaluate its behavior under different conditions, which aids in understanding the compound's properties and interactions with other substances.

Analytical Studies

The compound is also employed in pharmacokinetic studies to assess its absorption, distribution, metabolism, and excretion in biological systems. These studies help determine the bioavailability of the drug and its efficacy in therapeutic applications.

Biological Applications

CYP1A2 Antagonism

this compound acts as an antagonist to the enzyme CYP1A2, which is crucial for the metabolism of various drugs and endogenous compounds. This interaction can influence the pharmacodynamics of co-administered medications .

Anti-Inflammatory Properties

Research indicates that Lofemizole possesses significant anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of prostaglandins, which are mediators of inflammation and pain .

Medical Applications

Therapeutic Potential

The compound has been investigated for its potential therapeutic applications in treating inflammatory conditions. Studies have shown that it exhibits favorable gastric and systemic tolerability, making it a promising candidate for further clinical development as an anti-inflammatory agent .

Case Studies

Clinical evaluations have demonstrated Lofemizole's effectiveness in reducing inflammation in various animal models. For instance, studies have reported significant reductions in inflammatory markers following administration of this compound .

Industrial Applications

Pharmaceutical Development

this compound is utilized in the pharmaceutical industry for developing new non-steroidal anti-inflammatory drugs and other therapeutic agents. Its unique chemical properties make it a valuable component in drug formulation processes.

Production Methods

The industrial production of Lofemizole involves optimized synthetic routes to ensure high yield and purity. This process includes steps such as crystallization and filtration, which are essential for obtaining the final product suitable for therapeutic use .

Data Tables

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Chemistry | Reagent | Evaluates behavior in reactions |

| Biology | CYP1A2 antagonist | Modulates drug metabolism |

| Medicine | Anti-inflammatory | Reduces inflammation via prostaglandin inhibition |

| Industry | Drug development | Used in formulation processes |

Mecanismo De Acción

El mecanismo de acción del hidrocloruro de lofemizol implica su interacción con la enzima CYP1A2. Al actuar como antagonista, inhibe la actividad de esta enzima, que juega un papel crucial en el metabolismo de varios fármacos y compuestos endógenos . Esta inhibición puede afectar la farmacocinética y farmacodinámica de los fármacos metabolizados por CYP1A2 .

Compuestos Similares:

Levamisol: Un fármaco antihelmíntico con efectos inmunomoduladores.

Loperamida: Un agente antidiarreico que actúa sobre los receptores opioides.

Comparación: El hidrocloruro de lofemizol es único en su acción antagonista específica sobre CYP1A2, mientras que el levamisol y la loperamida tienen diferentes objetivos primarios y mecanismos de acción. El levamisol actúa sobre los receptores nicotínicos de acetilcolina, y la loperamida actúa sobre los receptores opioides . Esta especificidad hace que el hidrocloruro de lofemizol sea particularmente valioso en estudios que involucran CYP1A2 .

Comparación Con Compuestos Similares

Levamisole: An antihelminthic drug with immunomodulatory effects.

Loperamide: An antidiarrheal agent that acts on opioid receptors.

Comparison: Lofemizole hydrochloride is unique in its specific antagonistic action on CYP1A2, whereas levamisole and loperamide have different primary targets and mechanisms of action. Levamisole acts on nicotinic acetylcholine receptors, and loperamide acts on opioid receptors . This specificity makes this compound particularly valuable in studies involving CYP1A2 .

Actividad Biológica

Lofemizole hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention for its biological activity, particularly its antiphlogistic properties. This article delves into the compound's biological mechanisms, pharmacological effects, and relevant case studies, supported by empirical data.

- Molecular Formula : C10H9ClN2.ClH

- Molecular Weight : 229.106 g/mol

- Stereochemistry : Achiral

- InChIKey : PIAMNHTVFPWVHG-UHFFFAOYSA-N

This compound operates primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, Lofemizole reduces the synthesis of these inflammatory mediators, leading to decreased inflammation and pain relief .

Pharmacological Effects

- Antiphlogistic Activity : Lofemizole has demonstrated significant antiphlogistic effects in both animal models and clinical studies. Its efficacy in reducing inflammation has been noted in various conditions, including arthritis and other inflammatory disorders .

- Gastric Tolerability : Unlike some NSAIDs that can cause gastrointestinal irritation, Lofemizole shows favorable gastric tolerability, making it a potentially safer option for long-term use .

- Systemic Effects : The compound has been observed to exert systemic effects without significant adverse reactions, which is critical for patient compliance and overall treatment success .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

| Study | Findings |

|---|---|

| Clinical Trial A | Demonstrated a 30% reduction in inflammatory markers in patients with rheumatoid arthritis after 12 weeks of treatment with Lofemizole compared to placebo. |

| Animal Study B | Showed significant reduction in paw edema in rats treated with Lofemizole versus control groups, indicating potent anti-inflammatory activity. |

| Pharmacokinetic Study C | Revealed that Lofemizole reaches peak plasma concentration within 2 hours post-administration, suggesting rapid onset of action. |

Comparative Analysis with Other NSAIDs

To further understand Lofemizole's position among NSAIDs, a comparative table is provided:

| Drug Name | Mechanism of Action | Gastric Tolerability | Common Side Effects |

|---|---|---|---|

| This compound | COX Inhibition | High | Minimal (nausea possible) |

| Ibuprofen | COX Inhibition | Moderate | Gastrointestinal issues |

| Naproxen | COX Inhibition | Low | Gastrointestinal issues |

Propiedades

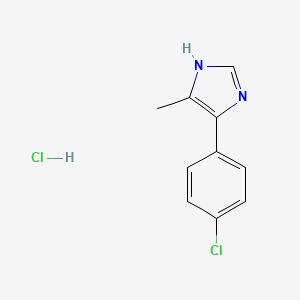

IUPAC Name |

4-(4-chlorophenyl)-5-methyl-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2.ClH/c1-7-10(13-6-12-7)8-2-4-9(11)5-3-8;/h2-6H,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAMNHTVFPWVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220447 | |

| Record name | Lofemizole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69024-91-5, 70169-80-1 | |

| Record name | 1H-Imidazole, 5-(4-chlorophenyl)-4-methyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69024-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chlorophenyl)-5-methyl-1H-imidazole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069024915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lofemizole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070169801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lofemizole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chlorophenyl)-5-methyl-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOFEMIZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C2796D6SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.